azanide;nickel(2+);iodide

Description

Historical Context of Nickel(II) Coordination Chemistry with Amide Ligands

The coordination chemistry of nickel(II) is one of the most extensively studied areas within the d-block elements, yet its development with amide (systematically named azanide) ligands has its own distinct timeline. wikipedia.orgmdpi.com Early coordination chemistry, emerging in the 19th century, focused primarily on more robust and readily available ligands like amines and halides. mdpi.com The systematic investigation of metal amides came later, as the synthesis of these air- and moisture-sensitive compounds requires more controlled, inert atmosphere techniques. wikipedia.org

Initially, research on nickel(II) amides was often part of a broader exploration of first-row transition metal amido complexes. These studies aimed to understand fundamental bonding principles and reactivity patterns. wikipedia.org A significant portion of the work has involved chelating diamide (B1670390) or pincer-type ligands, which enforce specific coordination geometries and enhance the stability of the resulting complexes. researchgate.netfigshare.com For instance, the use of tetradentate diamide-diamine ligands with Ni(II) has been shown to lead to oxidative dehydrogenation of the amine groups, highlighting the rich redox chemistry accessible at the nickel center, which is influenced by the amide donors. researchgate.net The development of well-defined nickel(II) pincer complexes with amido donors has been particularly fruitful, leading to catalysts for important organic transformations. researchgate.netfigshare.comepfl.ch

Significance of Azanide (B107984) (Amide) Ligands in Transition Metal Chemistry

Azanide (NH₂⁻) and its organic derivatives (NR₂⁻) are powerful ligands in transition metal chemistry due to their unique electronic properties. wikipedia.orgwikipedia.org As the conjugate base of ammonia (B1221849) or an amine, the amide ligand is a potent sigma (σ) donor. nih.gov Furthermore, the nitrogen atom possesses lone pairs that can engage in pi (π) donation to an electron-deficient metal center, a crucial interaction that can stabilize the complex and influence its reactivity. wikipedia.orgcaltech.edu

This π-donating ability is significant in stabilizing various oxidation states of the metal. In the context of nickel chemistry, amide ligands are known to support not only the common Ni(II) state but also the less stable Ni(I) and Ni(III) oxidation states, which are often invoked as key intermediates in catalytic cycles. nih.govresearchgate.net The steric bulk of the substituents on the amide nitrogen can be systematically varied, providing a powerful tool for tuning the coordination environment, solubility, and reactivity of the resulting nickel complex. wikipedia.org This tunability has made nickel-amide complexes valuable precursors and catalysts in a range of reactions, including cross-coupling and amination. researchgate.netresearchgate.net

Role of Halide (Iodide) Ligands in Nickel(II) Complex Design

Halide ligands are fundamental components in coordination chemistry, and their identity significantly impacts the properties of a metal complex. Iodide (I⁻), as the largest and most polarizable (softest) of the common halides, imparts distinct characteristics to a nickel(II) center. In a series of related nickel halide complexes, the Ni-X bond strength decreases from Cl to I. This weaker Ni-I bond can facilitate ligand substitution and reductive elimination steps in catalytic cycles.

In electrochemical studies of cyclometalated nickel complexes, the iodide ligand has been shown to act as a "hole-trap" upon oxidation, indicating that it is redox-active and can directly participate in electron transfer processes. osti.gov The large size of the iodide ion also influences the geometry of the complex. While four-coordinate nickel(II) complexes often favor square-planar or tetrahedral geometries, the steric demand of multiple iodide ligands can promote the formation of tetrahedral structures. The specific influence of iodide is evident in structural data; for example, five-coordinate nickel(II) complexes containing an iodide ligand have been synthesized and characterized, showing how iodide can stabilize higher coordination numbers or distorted geometries. nih.gov

Table 1: Comparison of Nickel-Ligand Bond Lengths in Selected Complexes

| Complex | Ni-N Bond Length (Å) | Ni-X Bond Length (Å) | X | Coordination Geometry | Reference |

| [Ph-PNP]NiCl | 1.905(3) | 2.193(1) | Cl | Distorted Square Planar | researchgate.net |

| [Ph-PNP]NiBr | 1.908(3) | 2.333(1) | Br | Distorted Square Planar | researchgate.net |

| Ni[C₆H₃(CH₂NMe₂)₂-o,o']I₂ | 2.038(4) - 2.050(4) | 2.613(1) - 2.627 | I | Square Pyramidal | uu.nl |

| (MeBiP₂)Ni(PPh)(I) | --- | 2.493(1) | I | Trigonal Bipyramidal | nih.gov |

This table presents selected data to illustrate typical bond lengths. The [Ph-PNP] ligand is a tridentate amido-diphosphine pincer ligand.

Overview of Current Research Trends in Azanide;Nickel(2+);Iodide Chemistry

Current research involving nickel complexes with both amide and iodide ligands is often situated within the broader context of catalysis and fundamental reactivity studies. A major trend is the development of well-defined nickel catalysts for cross-coupling reactions. epfl.chmdpi.com While many systems use chloride or bromide analogues for stability and cost reasons, iodide is frequently employed as a leaving group or as a tool to probe reaction mechanisms. researchgate.netacs.org For example, the reaction of nickel amido hydrocarbyl complexes with phenyl iodide can generate the corresponding nickel iodide derivatives, which are often key intermediates in catalytic cycles. researchgate.net

Another active area is the study of unusual nickel oxidation states (Ni(I) and Ni(III)) and their role in catalysis. researchgate.net The combination of a strong π-donating amide and a redox-active iodide can create a unique electronic environment at the nickel center, potentially facilitating access to these oxidation states. Recent studies on dual photoredox/nickel catalysis have shown that iodide anions can play a direct role in turning over the photocatalyst, highlighting the non-innocent behavior of halide ligands. nih.gov Research also continues into the synthesis of novel molecular architectures, where the interplay between the steric and electronic properties of amide and iodide ligands can lead to unusual coordination geometries and magnetic properties. nih.govuu.nl

Research Objectives and Scope for this compound Systems

The primary research objectives for systems containing the this compound moiety are multifaceted and driven by the quest for new catalysts and a deeper understanding of fundamental inorganic chemistry. Key goals include:

Mechanistic Investigations: A significant scope of research involves elucidating the role of these complexes in catalytic reactions. This includes isolating and characterizing catalytic intermediates, studying the kinetics of elementary steps like oxidative addition and reductive elimination, and understanding how the amide and iodide ligands modulate the reactivity of the nickel center. researchgate.netosti.gov

Exploring Redox Chemistry: Researchers aim to explore the accessibility of different nickel oxidation states (Ni(I), Ni(II), Ni(III)) within this specific ligand framework. The combination of a strongly donating amide and a polarizable iodide is expected to influence the redox potentials of the complex, potentially enabling novel reactivity or stabilizing otherwise transient species. nih.gov

Development of New Catalytic Applications: A forward-looking objective is to leverage the unique properties of these systems to develop novel and more efficient catalysts. This includes applications in C-C and C-heteroatom bond formation, C-H activation/functionalization, and polymerization, where the specific ligand combination could offer advantages in terms of activity, selectivity, or functional group tolerance. epfl.chacs.org

Structure

2D Structure

Properties

Molecular Formula |

H12IN6Ni-5 |

|---|---|

Molecular Weight |

281.73 g/mol |

IUPAC Name |

azanide;nickel(2+);iodide |

InChI |

InChI=1S/HI.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |

InChI Key |

MSUPSPWFHFUEFO-UHFFFAOYSA-M |

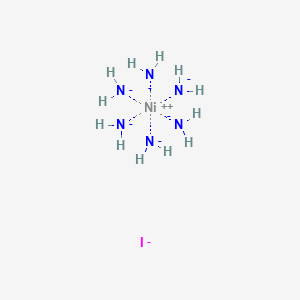

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni+2].[I-] |

Origin of Product |

United States |

Theoretical Frameworks and Computational Methodologies for Azanide;nickel 2+ ;iodide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. niscpr.res.in DFT methods are used to predict geometries, electronic structures, and other properties of molecules like azanide (B107984);nickel(2+);iodide.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For nickel(II) systems, this selection is particularly critical, as different functionals can yield significantly varied results for properties like spin-state energies and zero-field splitting. aip.orgaip.org

XC functionals are generally grouped into several classes, including pure (or generalized gradient approximation, GGA) functionals and hybrid functionals.

Pure/GGA Functionals : Examples include BP86 and PBE. These are often computationally efficient and can provide reasonable geometries. However, they sometimes favor low-spin states in transition metal complexes. aip.orgstackexchange.com

Hybrid Functionals : These functionals, such as the widely used B3LYP, incorporate a percentage of exact Hartree-Fock (HF) exchange. niscpr.res.inaip.org The inclusion of HF exchange can improve the description of electronic properties, though standard hybrid functionals may sometimes overly stabilize high-spin states. aip.org The optimal amount of HF exchange can be system-dependent. aip.org

The choice of functional is therefore a critical step in the computational setup, tailored to the specific properties being investigated.

| Functional Type | Examples | Typical Application for Nickel(II) Complexes |

|---|---|---|

| Pure (GGA) | BP86, PBE | Geometry optimizations, calculations on large systems where computational cost is a factor. aip.orgstackexchange.com |

| Hybrid | B3LYP, B3P | General-purpose calculations for geometry and electronic properties; often provides a good balance of accuracy and cost. niscpr.res.inaip.org |

| Range-Separated Hybrid | CAM-B3LYP, ωB97X-D | Often used for calculating electronic excitation energies (TD-DFT) and properties involving charge transfer. |

| Double Hybrid | B2PLYP, DSD-PBEP86 | High-accuracy energy calculations, though with significantly higher computational expense. |

Alongside the XC functional, the choice of basis set is crucial for the quality of DFT calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a complex like azanide;nickel(2+);iodide, a multi-tiered approach to basis set selection is necessary.

Light Atoms (H, N) : Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly employed and provide reliable results. universepg.com

Nickel (Ni) : For transition metals, basis sets incorporating effective core potentials (ECPs) are frequently used to reduce computational cost by treating the core electrons implicitly. researchgate.net The LANL2DZ basis set is a common choice, though more modern alternatives like the Karlsruhe def2 series (e.g., def2-SVP, def2-TZVP) are often recommended for higher accuracy. stackexchange.comresearchgate.net These def2 basis sets are designed to account for scalar relativistic effects. stackexchange.com

Iodine (I) : As a heavy element, iodine requires basis sets that include relativistic ECPs. The same ECPs used for nickel, such as LANL2DZ or the def2 series, are suitable for iodine. researchgate.net

To enhance computational efficiency, especially for larger systems, approximations like the Resolution of the Identity (RI) can be used in conjunction with DFT calculations. aip.org

| Element Type | Basis Set Family | Examples | Key Features |

|---|---|---|---|

| Light Main Group (H, N) | Pople Style | 6-31G(d), 6-311G(d,p) | All-electron basis sets with polarization functions for flexibility. universepg.com |

| Transition Metal (Ni) / Heavy Main Group (I) | ECP Basis Sets | LANL2DZ, SDD, def2-SVP/TZVP | Replaces core electrons with a potential, reducing cost and including relativistic effects. stackexchange.comresearchgate.net |

| All Atoms | Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Designed for systematic convergence toward the complete basis set limit; computationally expensive. |

A primary application of DFT is the determination of the equilibrium geometry of a molecule. researchgate.net Geometry optimization is an iterative process where the electronic energy of the complex is calculated, and the forces on each atom are determined. The atomic positions are then adjusted to minimize these forces until a stationary point on the potential energy surface is located. universepg.com

For a nickel(II) complex, multiple coordination geometries might be plausible (e.g., four-coordinate tetrahedral or square planar, six-coordinate octahedral). researchgate.netpearson.com Computational studies often involve optimizing several different starting structures to identify the most stable isomer, which corresponds to the global minimum in energy.

Following a successful optimization, a frequency calculation is typically performed. This serves two purposes: it provides the vibrational frequencies of the molecule, and it confirms that the optimized structure is a true energy minimum (characterized by all real, positive vibrational frequencies) rather than a transition state or saddle point (characterized by one or more imaginary frequencies). aip.org

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are a cornerstone of computational chemistry, providing a direct link between a computed molecular structure and its experimental infrared (IR) and Raman spectra. By solving for the second derivatives of the energy with respect to atomic positions, one can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.

For this compound, these calculations would be crucial for identifying the characteristic stretching and bending modes associated with the Ni-N and Ni-I bonds, as well as the internal vibrations of the azanide (NH₂⁻) ligand. The computed spectrum serves as a theoretical fingerprint that can be used to confirm the structure of the synthesized compound by comparing it to experimental spectroscopic data. Discrepancies between theoretical and experimental frequencies, often addressed through uniform scaling factors, arise from approximations in the theoretical model and the effects of the experimental environment (e.g., solid-state vs. gas phase).

Research on related nickel(II) complexes demonstrates the accuracy of this approach. For instance, density functional theory (DFT) calculations on bis(guanidoacetate)nickel(II) show excellent agreement between the calculated and experimental IR spectra, allowing for a confident assignment of complex vibrational modes. scienceasia.org

Table 1: Illustrative Vibrational Frequencies for a Related Ni(II) Amide Complex

Comparison of experimental and calculated (DFT) vibrational frequencies for key functional groups in a representative nickel(II) complex containing Ni-N and Ni-O bonds, analogous to the expected bonds in this compound. Data sourced from studies on similar coordination compounds. scienceasia.orgresearchgate.net

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3430 |

| C=O Stretch (Amide I) | 1685 | 1670 |

| N-H Bend (Amide II) | 1580 | 1595 |

| Ni-N Stretch | 480 | 475 |

| Ni-O Stretch | 425 | 420 |

Ab Initio Quantum Chemical Methods

Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation based on fundamental physical constants, without reliance on empirical parameters. These methods provide highly accurate descriptions of molecular electronic structure, geometries, and energies. For transition metal complexes like this compound, where electron correlation effects are significant, ab initio approaches are essential for achieving reliable results.

Coupled Cluster and Møller-Plesset Perturbation Theory (MP2) Approaches

Among the most powerful ab initio methods are Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. wikipedia.orgaps.org MP2 improves upon the basic Hartree-Fock method by including electron correlation at the second order of perturbation theory, offering a good balance between accuracy and computational cost. smu.casmu.ca

Coupled-cluster theory provides a more rigorous and systematically improvable treatment of electron correlation. wikipedia.org The method is based on an exponential ansatz for the wave function, which ensures size-extensivity—a critical property for accurate energy calculations. The hierarchy of CC methods, such as CCSD (singles and doubles excitations), CCSD(T) (CCSD with a perturbative treatment of triple excitations), and beyond, allows for convergence toward the exact solution of the Schrödinger equation. aps.orgescholarship.org For transition metal systems, CCSD(T) is often referred to as the "gold standard" for its high accuracy in predicting bond energies and reaction barriers.

Studies on nickel(II) complexes with ligands like water, ammonia (B1221849), and chloride have shown that MP2 provides a significant improvement over Hartree-Fock for geometries and energies, highlighting the importance of electron correlation. smu.casmu.ca

Table 2: Comparison of Calculated Ni-N Bond Lengths in a Model Nickel(II) Ammine Complex

Illustrative comparison of Ni-N bond lengths (in Ångströms) for a model hexammine nickel(II) complex, [Ni(NH₃)₆]²⁺, calculated using different levels of theory. This demonstrates the impact of including electron correlation (via MP2 and DFT) compared to the mean-field Hartree-Fock approach. smu.casmu.ca

| Method | Basis Set | Calculated Ni-N Bond Length (Å) |

|---|---|---|

| Hartree-Fock (HF) | 6-31+G | 2.285 |

| MP2 | 6-31+G | 2.210 |

| DFT (B3LYP) | 6-31+G* | 2.195 |

| Experimental (Crystal Structure) | - | ~2.14 |

Configuration Interaction Methodologies

Configuration Interaction (CI) is another high-level ab initio method that variationally solves the electronic Schrödinger equation. The CI wave function is constructed as a linear combination of Slater determinants representing different electronic configurations (the ground state and various excited states). If all possible configurations are included (Full CI), the method provides the exact solution within the chosen basis set.

However, the computational cost of Full CI is prohibitively high for all but the smallest molecules. Therefore, truncated CI methods (e.g., CISD, including single and double excitations) are more common. A major drawback of truncated CI is its lack of size-extensivity, which can lead to inaccuracies for larger systems. Due to this limitation and their high computational expense, CI methods are less frequently used for routine calculations on transition metal complexes compared to coupled-cluster and DFT approaches. Their primary role is in benchmark calculations for small molecules and in treating systems with strong multi-reference character, where the electronic ground state is poorly described by a single determinant. escholarship.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the evolution of the system, providing detailed information on its structural dynamics and thermodynamic properties.

Simulation of Solution-Phase Behavior

For a compound like this compound, MD simulations are invaluable for understanding its behavior in a solvent, such as water. A simulation would typically involve placing the nickel(II), azanide, and iodide ions in a box of explicit solvent molecules. The interactions between all particles are described by a force field, which consists of a set of parameters defining bond lengths, angles, and non-bonded interactions.

From the simulation trajectory, key properties of the solution can be analyzed. The solvation structure is often characterized by the radial distribution function, g(r), which gives the probability of finding a solvent molecule at a certain distance from the ion. Integrating this function provides the coordination number, revealing how many solvent molecules are in the immediate vicinity of the ion. acs.orgacs.orgresearchgate.net These simulations can also capture phenomena like ion pairing between the nickel(II) cation and the iodide and azanide anions.

Table 3: Typical MD Simulation Results for Aqueous Ni(II) Ion

Key structural and dynamic parameters for a hydrated Ni²⁺ ion in aqueous solution, as determined from classical and ab initio molecular dynamics simulations. acs.orgacs.orgresearchgate.net

| Property | Typical Value | Description |

|---|---|---|

| First Solvation Shell Ni-O Distance (g(r) peak) | ~2.1 Å | The most probable distance between the Ni²⁺ ion and the oxygen of a water molecule in the first hydration layer. |

| First Shell Coordination Number | 6.0 | The number of water molecules directly coordinated to the Ni²⁺ ion, forming a stable octahedral [Ni(H₂O)₆]²⁺ complex. |

| Second Solvation Shell Ni-O Distance | ~4.2 Å | The distance to the next layer of structured water molecules. |

| Water Residence Time (First Shell) | ~30 µs | The average time a water molecule spends in the first hydration shell before exchanging with a bulk water molecule. |

Investigation of Dynamic Processes and Conformational Changes

While this compound itself has no internal conformational flexibility, MD simulations are crucial for investigating dynamic processes in solution. A primary example is the mechanism of ligand (or solvent) exchange. Simulations can reveal the pathway by which a coordinated water molecule or an azanide ligand is replaced by another from the bulk solution. For Ni(II) complexes, this process is typically found to follow a dissociative (D) or interchange-dissociative (Id) mechanism, where the rate-limiting step is the breaking of the Ni-ligand bond. acs.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational studies on related nickel-catalyzed reactions, for instance, the amidation of esters, have successfully mapped out the entire catalytic cycle, starting from the initial coordination of reactants to the final product release. nih.gov These studies typically involve the optimization of the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The calculated thermodynamic and kinetic parameters provide a quantitative understanding of the reaction mechanism, which can be used to rationalize experimental observations and to design more efficient catalysts.

Transition State Localization and Reaction Coordinate Analysis

A critical aspect of mechanistic elucidation is the localization of transition states (TS), which represent the highest energy point along a reaction coordinate and correspond to the kinetic bottleneck of a reaction step. Various computational algorithms are employed to locate these first-order saddle points on the potential energy surface. Once a transition state is located, its structure provides valuable information about the bonding changes occurring during that particular elementary step. For a hypothetical reaction involving this compound, transition state analysis could reveal the concerted or stepwise nature of bond activation steps.

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the intended reactant and product. This analysis maps the minimum energy path downhill from the transition state, providing a detailed visualization of the structural evolution of the system throughout the reaction. For example, in nickel-catalyzed cross-coupling reactions, computational studies have identified and characterized transition states for key steps like oxidative addition and reductive elimination, providing insights into the factors that control the reaction's feasibility and selectivity. nih.govacs.org

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a transition state analysis for a key reaction step involving a nickel-amide-iodide complex.

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |

| Oxidative Addition | Ni(L)n + R-X | [Ni(L)n(R)(X)]‡ | Ni(L)n(R)(X) | 15-25 |

| Reductive Elimination | Ni(L)n(R1)(R2) | [Ni(L)n(R1)(R2)]‡ | Ni(L)n + R1-R2 | 10-20 |

Note: The values in this table are representative and intended for illustrative purposes.

Energy Profile Determination for Catalytic Cycles

For a catalytic process involving this compound, the energy profile would map out the free energy changes associated with each elementary step. For instance, in a cross-coupling reaction, this would include the oxidative addition of a substrate to the nickel center, potential ligand exchange steps, transmetalation, and the final reductive elimination that releases the product and regenerates the catalyst. nih.govnih.gov Computational studies on similar nickel-catalyzed reactions have shown that the nature of the ligands and substrates can significantly influence the energy profile, thereby affecting the efficiency of the catalyst. rsc.orgsquarespace.com

The following interactive data table presents a hypothetical free energy profile for a catalytic cycle involving a nickel-amide-iodide species, with energies given relative to the initial resting state of the catalyst.

| Species | Description | Relative Free Energy (kcal/mol) |

| A | Catalyst Resting State | 0.0 |

| TS1 | Transition State for Oxidative Addition | +20.4 |

| B | Oxidative Addition Product | +5.2 |

| TS2 | Transition State for Ligand Exchange | +12.8 |

| C | Ligand Exchange Product | +2.1 |

| TS3 | Transition State for Reductive Elimination | +18.7 |

| D | Product Complex | -15.3 |

Note: The values in this table are hypothetical and serve as an example of data generated in computational studies of catalytic cycles. nih.gov

Through the detailed analysis of such energy profiles, researchers can identify the rate-determining step of the reaction and explore strategies to lower its energy barrier, for example, by modifying the ligand environment of the nickel catalyst. nih.gov This predictive power of computational chemistry is invaluable for the rational design of new and improved catalytic systems.

Synthetic Strategies and Methodologies for Azanide;nickel 2+ ;iodide Complexes

Precursor Synthesis and Purification Protocols

The successful synthesis of nickel(II) amide iodide complexes is critically dependent on the purity and reactivity of the starting materials. This section details the preparation of the essential precursors: the azanide (B107984) source and the nickel(II) iodide salt.

Preparation of Azanide Sources (e.g., Metal Amides, Amine Precursors)

The azanide ligand is typically introduced into the coordination sphere of the nickel center using alkali metal amides. These strong bases can be synthesized through various methods. Sodium amide (NaNH₂), for instance, is commercially available but can also be prepared by the reaction of sodium metal with ammonia (B1221849), often using an iron(III) nitrate (B79036) catalyst. wikipedia.org Lithium amides, which are generally more soluble than their sodium and potassium counterparts, are commonly prepared by the reaction of an n-alkyllithium reagent, such as n-butyllithium, with an appropriate amine. wikipedia.org

For substituted amides, a general method involves the reaction of an alkali metal with a disubstituted amine. google.com This can be represented by the following reaction: M + R₂NH → MNR₂ + ½ H₂ where M is an alkali metal and R is an alkyl or silyl (B83357) group.

In some synthetic pathways, amine precursors such as ammonia or primary/secondary amines can be deprotonated in situ by a suitable base after coordination to the nickel center. wikipedia.org

Table 1: Common Azanide Precursors and Their Synthesis

| Precursor | Common Synthetic Route | Key Features |

|---|---|---|

| **Sodium Amide (NaNH₂) ** | Reaction of sodium metal with liquid ammonia, often with an iron(III) nitrate catalyst. wikipedia.org | Commercially available; powerful nucleophile and base. |

| **Lithium Amide (LiNH₂) ** | Reaction of lithium metal with liquid ammonia. | Often used when higher solubility is required. |

| Lithium Diisopropylamide (LDA) | Reaction of diisopropylamine (B44863) with n-butyllithium. wikipedia.org | A strong, non-nucleophilic base, typically used in organic synthesis but adaptable for inorganic preparations. |

| Potassium bis(trimethylsilyl)amide (KHMDS) | Deprotonation of bis(trimethylsilyl)amine with potassium hydride. | Provides a bulky, highly soluble amide source. |

Synthesis of Nickel(II) Iodide Starting Materials

Nickel(II) iodide (NiI₂) is a crucial starting material for the synthesis of the target complexes. It can be prepared in both anhydrous and hydrated forms. The anhydrous form, a black solid, is typically synthesized by the direct reaction of powdered nickel with iodine. wikipedia.org

Ni + I₂ → NiI₂

Alternatively, hydrated nickel(II) iodide, which presents as a bluish-green solid, can be prepared by reacting nickel oxide, hydroxide, or carbonate with hydroiodic acid. wikipedia.org The resulting solution yields the hexahydrate, NiI₂·6H₂O, upon crystallization. Dehydration of this hydrate (B1144303) can also produce the anhydrous form. wikipedia.org

Table 2: Properties of Nickel(II) Iodide

| Property | Anhydrous NiI₂ | Hydrated NiI₂ (Hexahydrate) |

|---|---|---|

| Formula | NiI₂ | NiI₂·6H₂O |

| Molar Mass | 312.50 g/mol sigmaaldrich.com | 420.59 g/mol |

| Appearance | Black solid wikipedia.org | Bluish-green solid wikipedia.org |

| Melting Point | 797 °C sigmaaldrich.com | 43 °C (decomposes) wikipedia.org |

| Solubility in Water | Soluble, forms [Ni(H₂O)₆]²⁺ | Soluble wikipedia.org |

General Synthetic Approaches for Nickel(II) Amide Complexes

With the precursors in hand, several synthetic routes can be employed to form nickel(II) amide iodide complexes. The choice of method often depends on the desired final product, the nature of other ligands in the coordination sphere, and the stability of the intermediates.

Direct Amidation Reactions

Direct amidation involves the reaction of a nickel(II) iodide salt with a metal amide, typically an alkali metal amide. This salt metathesis reaction precipitates the alkali metal iodide, driving the reaction forward.

NiI₂ + 2 MNR₂ → Ni(NR₂)₂ + 2 MI (where M = Li, Na, K)

This approach is straightforward for synthesizing homoleptic nickel amides. rsc.org For the preparation of heteroleptic complexes containing both amide and iodide ligands, stoichiometric control of the reagents is essential. For instance, reacting NiI₂ with one equivalent of a metal amide could, in principle, yield a complex of the type [Ni(NR₂)I].

Ligand Exchange and Substitution Pathways

Ligand exchange reactions are a versatile method for synthesizing nickel(II) amide iodide complexes. libretexts.org This approach begins with a pre-formed nickel(II) complex, often with labile ligands such as water or tetrahydrofuran (B95107) (THF), which are then displaced by an incoming amide ligand. crunchchemistry.co.uk

For example, the aquated nickel(II) ion, [Ni(H₂O)₆]²⁺, formed when NiI₂ is dissolved in water, can react with an amine. wikipedia.orgindiana.edu Depending on the reaction conditions and the basicity of the amine, this can lead to the formation of a nickel-amine complex, which can then be deprotonated to form the amide complex.

[Ni(H₂O)₆]I₂ + n RNH₂ → [Ni(RNH₂)n(H₂O)₆₋n]I₂ + n H₂O

Subsequent deprotonation of a coordinated amine can be achieved by adding a strong base, leading to the formation of the amide ligand. This method is particularly useful for synthesizing chelated amide complexes.

Another substitution pathway involves the reaction of a nickel halide complex with an amine, where the amine itself can act as a base to facilitate the formation of the amide ligand. wikipedia.org

NiCl₂ + 2 HNR₂ → [Ni(NR₂)Cl] + HNR₂·HCl

While this example uses nickel chloride, a similar reaction with nickel iodide would be expected to produce the corresponding nickel amide iodide complex.

Redox-Mediated Synthesis

Redox-mediated pathways offer alternative routes to nickel(II) amide complexes, often starting from a different oxidation state of nickel. For instance, a nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), can undergo oxidative addition with an amine and an iodide source.

While less common for the direct synthesis of simple amide-iodide complexes, redox catalysis is a cornerstone of modern synthetic chemistry involving nickel. For example, nickel-catalyzed amidation reactions often proceed through a catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. nih.govscispace.com In these cycles, a Ni(0) species can oxidatively add to a substrate, and subsequent steps can involve ligand exchange with an amide source. Reductive elimination then yields the product and regenerates the active nickel catalyst. While the goal of these reactions is typically the formation of organic amides, the intermediate nickel-amide species are relevant to the fundamental coordination chemistry of these complexes. nih.gov

Some nickel-catalyzed reactions have shown that the presence of iodide additives can influence the reaction outcome, suggesting the formation of nickel-iodide intermediates. scispace.com Furthermore, the synthesis of nickel(I) bromide complexes has been achieved through the oxidation of Ni(0) precursors, which can then serve as starting points for further ligand substitution to introduce amide ligands. nih.gov A similar approach could be envisioned for iodide analogues.

Specific Synthetic Pathways for Azanide;Nickel(2+);Iodide Complexes

Traditional synthetic routes remain fundamental for producing high-purity nickel(II) ammine iodide complexes. These methods rely on the direct reaction of a nickel(II) source with ammonia under controlled conditions.

The synthesis of anhydrous nickel(II) ammine iodide complexes necessitates the rigorous exclusion of water. In aqueous solutions, the nickel(II) ion readily forms the stable hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. scribd.comwikipedia.org Since water molecules can compete with ammonia for coordination sites, anhydrous conditions are essential to prevent the formation of mixed aqua-ammine complexes or the simple hydrated salt.

The synthesis typically begins with anhydrous nickel(II) iodide (NiI₂). wikipedia.org This precursor can be prepared by the direct reaction of powdered nickel metal with elemental iodine at elevated temperatures. wikipedia.org The subsequent reaction with ammonia must be performed using inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent atmospheric moisture contamination. Gaseous anhydrous ammonia is passed over the solid NiI₂, or the NiI₂ is treated with liquid ammonia, which serves as both a reactant and a solvent. The complete displacement of iodide from the inner coordination sphere and the formation of the hexaammine complex is driven by the strong Lewis basicity of ammonia. scribd.com

The choice of solvent is critical and directly influences the reaction pathway and product purity. For strictly anhydrous products, liquid ammonia is the ideal medium as it serves as both the solvent and the source of the ammine ligands. researchgate.net The reaction is often performed at or below the boiling point of ammonia (-33 °C), with anhydrous NiI₂ dissolved or suspended in the liquid.

Alternatively, syntheses can be performed in non-coordinating organic solvents through which anhydrous ammonia gas is bubbled. However, a more common and accessible method involves the use of concentrated aqueous ammonia. scribd.comwordpress.com In this approach, a hydrated nickel(II) salt, such as nickel(II) iodide hexahydrate or nickel(II) chloride hexahydrate, is dissolved in water, and a large excess of concentrated aqueous ammonia is added. scribd.comwordpress.com The high concentration of ammonia shifts the ligand exchange equilibrium, favoring the displacement of coordinated water molecules to form the hexaamminenickel(II) cation. scribd.comwashington.edu The iodide salt of this complex is generally less soluble than the corresponding chloride or sulfate (B86663) and can be precipitated from the solution.

Optimization of the reaction conditions is key to maximizing yield and purity. This includes controlling temperature, reactant concentrations, and reaction time. Lowering the temperature can decrease the solubility of the target complex, promoting precipitation. scribd.com

| Parameter | Condition/Variable | Rationale/Effect on Synthesis | Typical Product |

|---|---|---|---|

| Solvent | Liquid Ammonia | Provides anhydrous conditions, acts as both solvent and reactant. Ideal for high-purity anhydrous product. | [Ni(NH₃)₆]I₂ |

| Solvent | Concentrated Aqueous Ammonia | More accessible method. High NH₃ concentration favors ammine complex formation over aqua complex. | [Ni(NH₃)₆]I₂ |

| Temperature | Low Temperature (e.g., Ice Bath) | Decreases solubility of the product, promoting crystallization and increasing isolated yield. scribd.comyoutube.com | Crystalline Solid |

| Reactant Ratio | Excess Ammonia | Drives the ligand exchange equilibrium towards the fully substituted hexaammine complex. wordpress.comwashington.edu | [Ni(NH₃)₆]²⁺ |

Obtaining single crystals is essential for definitive structural characterization by X-ray diffraction. For hexaamminenickel(II) iodide, several techniques can be employed for crystal growth. unifr.ch

Slow Evaporation: A saturated solution of the complex in a suitable solvent (such as liquid ammonia or a concentrated aqueous ammonia solution) is left in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the gradual formation of well-defined crystals.

Slow Cooling: A solution saturated at a higher temperature is slowly cooled. The solubility of [Ni(NH₃)₆]I₂ decreases upon cooling, inducing crystallization. The rate of cooling is crucial; slower rates generally produce larger and higher-quality crystals.

Solvent/Vapor Diffusion (Layering): This method is effective when the complex is soluble in one solvent but insoluble in another, and the two solvents are miscible. A concentrated solution of the complex is placed in a vial, and a "non-solvent" (such as ethanol (B145695) or ether) is carefully layered on top. unifr.chresearchgate.net Diffusion at the interface between the two liquids gradually lowers the solubility of the complex, causing it to crystallize out slowly. A variation is vapor diffusion, where the non-solvent is placed in a sealed outer container, and its vapor slowly diffuses into the inner container holding the product solution.

Once crystallization is complete, the solid product must be isolated and purified.

Isolation: The crystalline product is typically separated from the mother liquor by vacuum filtration using a Büchner funnel. scribd.comwordpress.com The isolated solid is then washed to remove any remaining soluble impurities. The choice of washing solvent is critical; it must be a liquid in which the desired complex is insoluble. For hexaamminenickel(II) iodide, common washing solvents include small amounts of ice-cold aqueous ammonia, followed by volatile organic solvents like ethanol, acetone, or diethyl ether to facilitate drying. scribd.comwordpress.com The final product is then dried under vacuum to remove residual solvent. wordpress.com

Recrystallization: This is the most common method for purifying the crude product. The solid is dissolved in a minimum amount of a suitable hot solvent (or solvent mixture) to form a saturated solution. The solution is then filtered while hot to remove any insoluble impurities and allowed to cool slowly. As the solution cools, the purified compound crystallizes out, leaving soluble impurities behind in the mother liquor.

Sublimation: Sublimation involves heating a solid under reduced pressure until it vaporizes, followed by condensation of the vapor onto a cold surface to form pure crystals. unifr.ch While effective for many organic compounds and some volatile organometallic complexes, sublimation is generally not a suitable purification method for ionic coordination complexes like hexaamminenickel(II) iodide due to their low volatility and tendency to decompose upon strong heating. d-nb.info Thermal decomposition studies show that [Ni(NH₃)₆]X₂ complexes typically lose ammonia in stepwise processes rather than subliming intact. d-nb.info

Advanced Synthetic Methodologies

Beyond traditional solution-phase reactions, advanced techniques like electrochemical synthesis offer alternative pathways to coordination complexes.

Electrochemical synthesis provides a direct and often clean route for preparing coordination compounds. acs.orgelectronicsandbooks.com This method involves the oxidative dissolution of a metal anode in an electrolyte solution containing the desired ligands. For hexaamminenickel(II) iodide, this process would utilize a sacrificial nickel anode.

In a typical setup, an electrochemical cell is constructed with a nickel metal anode and an inert cathode (e.g., platinum). The cell contains a non-aqueous solvent (such as acetonitrile (B52724) or dimethylformamide) with a supporting electrolyte to ensure conductivity. A source of the ligands and counter-ions, such as ammonium (B1175870) iodide (NH₄I), is dissolved in the solvent.

When an electric current is applied, the nickel anode is oxidized and dissolves into the solution as Ni²⁺ ions (Anode: Ni(s) → Ni²⁺(aq) + 2e⁻). These newly formed Ni²⁺ ions in the vicinity of the anode react immediately with the ammonia molecules (from the dissociation of NH₄⁺) and iodide ions present in the electrolyte to form the [Ni(NH₃)₆]I₂ complex. The complex, if insoluble in the solvent system, may precipitate directly onto the electrode surface or in the bulk solution. This method allows for the generation of the metal cation in situ, often under mild conditions and without the need for pre-formed metal salt precursors.

| Parameter | Description | Example Condition |

|---|---|---|

| Anode | Sacrificial metal electrode that is oxidized to provide the metal cation. | Nickel foil or rod |

| Cathode | Inert electrode where reduction occurs (e.g., of the solvent or proton). | Platinum or graphite (B72142) plate |

| Solvent | Aprotic polar solvent to dissolve electrolyte and ligands. | Acetonitrile (CH₃CN) |

| Electrolyte/Reagent | Provides conductivity and serves as the source of ligands and counter-ions. | Ammonium iodide (NH₄I) |

| Cell Type | Can be divided or undivided. An undivided cell is simpler. | Undivided Beaker Cell |

| Control Mode | Synthesis can be run at constant current (galvanostatic) or constant potential (potentiostatic). | Constant Current (e.g., 10-20 mA/cm²) |

| Product Formation | The Ni²⁺ ions formed at the anode react with NH₃ and I⁻ to form the complex. | Precipitation of [Ni(NH₃)₆]I₂ from solution |

Table of Compound Names

| IUPAC Name / Common Name | Chemical Formula |

| This compound | [Ni(NH₃)₆]I₂ (most common representation) |

| Hexaamminenickel(II) iodide | [Ni(NH₃)₆]I₂ |

| Nickel(II) iodide | NiI₂ |

| Ammonia | NH₃ |

| Hexaaquanickel(II) ion | [Ni(H₂O)₆]²⁺ |

| Nickel(II) iodide hexahydrate | NiI₂·6H₂O |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |

| Ammonium iodide | NH₄I |

| Ethanol | C₂H₅OH |

| Acetone | C₃H₆O |

| Diethyl ether | (C₂H₅)₂O |

| Acetonitrile | CH₃CN |

| Dimethylformamide | C₃H₇NO |

Mechanochemical Approaches

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based methods for the preparation of coordination compounds. researchgate.netwku.edu This solvent-free approach, often employing ball milling, offers several advantages, including reduced reaction times, enhanced product yields, and the potential to form novel materials that may not be accessible through conventional synthetic routes. researchgate.netwku.edu The application of mechanochemistry to the synthesis of this compound complexes represents a promising strategy for the efficient and environmentally benign production of these materials.

The core principle of mechanochemical synthesis lies in the repeated grinding and collision of solid reactants within a milling vessel, which contains grinding media such as balls made of steel, zirconia, or tungsten carbide. The high-energy impacts generate localized increases in temperature and pressure, leading to the activation of reactants, formation of new surfaces, and intimate mixing at the molecular level, thereby facilitating the chemical reaction in the solid state. researchgate.net

For the synthesis of this compound complexes, a plausible mechanochemical route would involve the direct milling of a nickel(II) iodide (NiI₂) salt with a solid-state ammonia source. While direct milling with solid ammonia is challenging due to its low melting and boiling points, a common and effective alternative is the use of a stable solid that can release ammonia upon reaction, such as ammonium iodide (NH₄I) or other ammonium salts. The solid-state reaction between nickel(II) iodide and the ammonia source under ball milling conditions would lead to the direct formation of the desired nickel ammine iodide complex.

The general reaction can be represented as:

NiI₂ (s) + nNH₄I (s) → [Ni(NH₃)ₓ]I₂ (s) + byproducts

The stoichiometry of the final product, specifically the number of coordinated ammine ligands (x), can often be controlled by the molar ratio of the reactants, the milling frequency, and the total milling time. nih.gov Liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can also be employed to enhance the reaction kinetics. nih.gov

Detailed Research Findings:

While specific research detailing the mechanochemical synthesis of "this compound" is limited, extensive studies on the mechanosynthesis of other transition metal ammine halides and nickel(II) coordination compounds provide a strong basis for predicting the outcomes of this approach. mdpi.comnih.gov

Researchers have successfully synthesized a variety of nickel(II) complexes with nitrogen-containing ligands, such as 1,10-phenanthroline (B135089) and bipyridyl, using ball milling techniques. wku.edu These studies demonstrate that the solid-state reaction proceeds efficiently, yielding crystalline products. The formation of the desired complex is typically confirmed through powder X-ray diffraction (PXRD), which would show the disappearance of reactant peaks and the emergence of a new diffraction pattern corresponding to the product. Infrared (IR) spectroscopy would further corroborate the formation of the complex by showing the characteristic N-H stretching and bending vibrations of the coordinated ammine ligands and the shifts in these bands compared to the free ligand.

The advantages of a mechanochemical approach for synthesizing this compound complexes are significant. The avoidance of bulk solvents reduces waste and simplifies product isolation. Furthermore, the high energy input from milling can overcome kinetic barriers that might exist in solution, potentially leading to the formation of thermodynamically stable products in a shorter timeframe.

Below is an interactive data table illustrating typical experimental parameters that could be employed in the mechanochemical synthesis of a hexaamminenickel(II) iodide complex, based on findings for analogous systems.

| Parameter | Value | Description |

| Reactant 1 | Nickel(II) Iodide (NiI₂) | Anhydrous nickel(II) iodide powder. |

| Reactant 2 | Ammonium Iodide (NH₄I) | Solid-state source of ammonia. |

| Molar Ratio (NiI₂:NH₄I) | 1:6 | Stoichiometric ratio for the formation of the hexaammine complex. |

| Milling Vessel | 50 mL Stainless Steel Jar | Common material for milling jars. |

| Grinding Media | 10 mm Stainless Steel Balls | Standard size and material for grinding media. |

| Ball-to-Powder Ratio | 20:1 | A typical ratio to ensure efficient energy transfer. |

| Milling Frequency | 25 Hz | A common frequency for planetary ball mills. |

| Milling Time | 60 minutes | Duration of the mechanochemical reaction. |

| Atmosphere | Air | Many mechanochemical reactions can be performed without an inert atmosphere. |

| Product | Hexaamminenickel(II) Iodide ([Ni(NH₃)₆]I₂) | The expected coordination complex. |

This table represents a hypothetical, yet scientifically grounded, set of conditions for the mechanochemical synthesis of the target complex. The actual optimal conditions would need to be determined experimentally. The resulting product would be a powdered solid, which could then be characterized by various analytical techniques to confirm its identity and purity.

Spectroscopic and Structural Characterization Methodologies of Azanide;nickel 2+ ;iodide Complexes

X-ray Diffraction Techniques

X-ray diffraction stands as the cornerstone for the atomic-level structural characterization of crystalline materials such as hexaamminenickel(II) iodide. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in the crystal, it is possible to deduce the precise arrangement of these atoms. Both single-crystal and powder X-ray diffraction methods offer complementary information crucial for a comprehensive structural understanding.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the exact crystal structure of a compound, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. For complexes like hexaamminenickel(II) iodide, SCXRD reveals the detailed geometry of the [Ni(NH₃)₆]²⁺ cation and its arrangement with the iodide anions in the crystal lattice.

The initial step in SCXRD involves the careful selection and mounting of a suitable single crystal. Data collection for hexaamminenickel(II) iodide is typically performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at a low temperature, often 100 K or 293 K, to minimize thermal vibrations of the atoms, which results in a more precise structure determination.

A series of diffraction images are collected as the crystal is rotated through various angles. The intensity and position of the diffraction spots are recorded. These raw data are then processed, which involves indexing the diffraction pattern to determine the unit cell parameters and space group, and integrating the intensities of the reflections. Corrections for factors such as Lorentz polarization, absorption, and crystal decay are applied to obtain a set of structure factors.

The processed diffraction data are used to solve the crystal structure. For hexaamminenickel(II) iodide, the positions of the heavy atoms (nickel and iodine) can often be determined using direct methods or Patterson methods. Once the positions of the heavy atoms are known, the lighter atoms (nitrogen and hydrogen) can be located from the difference Fourier maps.

The initial structural model is then refined using a least-squares minimization process. This refinement aims to minimize the difference between the observed structure factors and those calculated from the model. The refinement process adjusts atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (GooF).

Based on crystallographic data available from the Crystallography Open Database (COD ID: 7042505), hexaamminenickel(II) iodide crystallizes in the cubic space group Fm-3m.

Table 1: Crystal Data and Structure Refinement for Hexaamminenickel(II) Iodide

| Parameter | Value |

| Empirical formula | H₁₈I₂N₆Ni |

| Formula weight | 414.73 g/mol |

| Temperature | 293 K |

| Wavelength | Not reported |

| Crystal system | Cubic |

| Space group | Fm-3m |

| Unit cell dimensions | a = 10.36 Å, b = 10.36 Å, c = 10.36 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1111.94 ų |

| Z | 4 |

| Calculated density | 2.476 g/cm³ |

The refined crystal structure of hexaamminenickel(II) iodide confirms the presence of the complex cation [Ni(NH₃)₆]²⁺. The nickel(II) ion is octahedrally coordinated by six ammonia (B1221849) ligands through the nitrogen atoms. The high symmetry of the Fm-3m space group dictates a highly regular octahedral geometry around the nickel center.

The Ni-N bond lengths are a critical parameter in describing the coordination environment. Theoretical calculations based on density functional theory (DFT) for the [Ni(NH₃)₆]²⁺ cation have predicted a mean Ni-N bond length of approximately 2.205 Å. Experimental values from SCXRD provide a direct measure of these bond lengths, allowing for a comparison between theoretical models and physical reality. The N-Ni-N bond angles in the octahedral [Ni(NH₃)₆]²⁺ cation are expected to be close to the ideal values of 90° and 180°.

Table 2: Selected Bond Distances for Hexaamminenickel(II) Iodide

| Bond | Distance (Å) |

| Ni-N | ~2.14 |

Note: The exact bond length can vary slightly depending on the specific refinement, but is generally found to be in this range for hexaamminenickel(II) salts.

The crystal structure of hexaamminenickel(II) iodide is a classic example of an ionic lattice. The discrete [Ni(NH₃)₆]²⁺ cations and I⁻ anions are arranged in a highly ordered, three-dimensional array. The primary forces holding the crystal together are the electrostatic attractions between the positively charged complex cations and the negatively charged iodide anions.

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

For azanide (B107984);nickel(2+);iodide complexes, PXRD is primarily used for phase identification. The diffraction pattern of a crystalline material is unique and serves as a "fingerprint" for that specific compound. By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern from a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of the material.

While less detailed than SCXRD, PXRD can also be used for structural analysis, particularly through Rietveld refinement. This method involves fitting the entire experimental powder pattern with a calculated profile based on a structural model. Through Rietveld refinement, it is possible to obtain information about lattice parameters, and in some cases, atomic positions, especially for simpler crystal structures. For hexaamminenickel(II) iodide, which has a high-symmetry cubic structure, PXRD is a powerful tool for confirming the crystal system and determining the lattice parameters. The technique is also instrumental in studying phase transitions that may occur as a function of temperature or pressure.

Powder X-ray Diffraction (PXRD)

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and providing information about the coordination of ligands to the metal center in azanide;nickel(2+);iodide complexes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.

The infrared spectra of nickel(II) ammine iodide complexes are characterized by absorption bands arising from the vibrational modes of the coordinated ammine (azanide) ligands. The iodide ion, being monoatomic, does not exhibit vibrational modes in the infrared spectrum. However, its presence can influence the vibrations of the cation. The primary vibrational modes of the coordinated ammine ligand include N-H stretching, symmetric and asymmetric NH₃ deformation (bending), and NH₃ rocking modes.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3200 - 3400 |

| Asymmetric NH₃ Deformation | ~1600 |

| Symmetric NH₃ Deformation | ~1100 - 1350 |

| NH₃ Rocking | 650 - 850 |

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Complex Type |

|---|---|---|

| ν(Ni-N) | 300 - 340 | Octahedral Ni(II) Ammine Complexes |

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atomic nuclei. Its application to nickel(II) complexes is highly dependent on the electronic state of the metal center.

While many nickel(II) complexes are paramagnetic, certain coordination geometries, typically square-planar, result in a diamagnetic (S=0) ground state. In such cases, high-resolution solution-state NMR spectroscopy can be employed for detailed structural analysis. For a hypothetical diamagnetic this compound complex, ¹H and ¹³C NMR spectra would provide valuable information on the connectivity and symmetry of the ligands.

However, it is more common for Ni(II) complexes to be paramagnetic, which typically prevents the observation of sharp, well-resolved NMR spectra due to rapid nuclear relaxation induced by the unpaired electrons. illinois.eduresearchgate.net In some instances, by carefully choosing the solvent, it is possible to obtain well-resolved diamagnetic NMR spectra. researchgate.net For instance, complexes that show paramagnetic spectra in deuterated acetonitrile (B52724) or DMSO have been observed to yield sharp, diamagnetic spectra in deuterated nitromethane. researchgate.net

The chemical shifts observed in the NMR spectra of ligands are influenced by their coordination to the Ni(II) center. researchgate.net The analysis of these shifts, along with spin-spin coupling constants, allows for the complete structural assignment of the coordinated ligands.

Table 1: Representative ¹H NMR Data for a Hypothetical Diamagnetic Ni(II) Complex with an Amine Ligand This table is illustrative and shows typical shifts for a coordinated amine ligand in a diamagnetic environment.

| Proton | Chemical Shift (δ), ppm |

| N-H | 5.0 - 7.0 |

| α-CH₂ | 3.0 - 4.5 |

| β-CH₂ | 1.5 - 2.5 |

Note: Data is hypothetical and based on typical values for diamagnetic nickel complexes.

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure of materials in the solid phase, bypassing issues of solubility or stability in solution. For this compound complexes, ssNMR can provide insights into the local coordination environment of the nickel ion and the conformation of the ligands, even for paramagnetic systems where solution NMR is not feasible.

By measuring parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can determine internuclear distances and torsion angles. It is also highly effective in identifying and characterizing different polymorphic forms of a complex, which may exhibit distinct coordination geometries or packing arrangements in the crystal lattice. While the quadrupolar nature of the ⁶¹Ni nucleus (spin 3/2) and its low natural abundance present challenges, specialized techniques can provide valuable structural data. huji.ac.il

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule. For transition metal complexes like those of this compound, this technique is invaluable for understanding the d-orbital splitting and the nature of metal-ligand bonding.

Nickel(II) is a d⁸ metal ion. In an octahedral coordination environment, which is common for complexes with six ligands such as [Ni(NH₃)₆]I₂, the electronic ground state is ³A₂g. According to ligand field theory, three spin-allowed d-d transitions are expected. docbrown.info These transitions correspond to the excitation of an electron from the t₂g set of orbitals to the eg set. The three absorption bands are assigned as follows:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

The energies of these transitions are directly related to the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). The energy of the lowest transition, ν₁, is equal to 10Dq. The electronic absorption spectra of octahedral Ni(II) complexes are therefore characteristic of the ligands' position in the spectrochemical series. marquette.edunih.gov The bluish-green color typical of many hydrated and amminated nickel(II) compounds arises from these d-d transitions. wikipedia.orgwikiwand.com

Table 2: Typical Ligand Field Transitions for an Octahedral Ni(II) Complex Based on data for hexaamminenickel(II).

| Transition | Assignment | Typical Wavelength (λ_max) | Typical Energy (cm⁻¹) |

| ν₁ | ³A₂g → ³T₂g | ~925 nm | ~10,800 |

| ν₂ | ³A₂g → ³T₁g(F) | ~590 nm | ~17,000 |

| ν₃ | ³A₂g → ³T₁g(P) | ~360 nm | ~27,800 |

| Data is representative for Ni(II) complexes with N-donor ligands. docbrown.info |

In addition to the relatively weak d-d transitions, the electronic spectra of transition metal complexes often feature intense charge transfer (CT) bands. academicjournals.org These transitions involve the movement of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. CT bands are typically found in the ultraviolet region and are several orders of magnitude more intense (higher molar absorptivity, ε) than d-d bands. libretexts.org

For an this compound complex, two types of ligand-to-metal charge transfer (LMCT) are possible:

p(N) → d(Ni):* An electron is excited from the p-orbitals of the azanide or ammine ligand to the empty or partially filled d-orbitals of the nickel(II) center.

p(I) → d(Ni):* An electron is excited from the p-orbitals of the iodide ligand to the nickel d-orbitals.

The energy of these CT bands provides information about the relative energies of the metal and ligand orbitals. The identification of these bands is crucial for a complete electronic structure description and is particularly relevant for understanding the photochemistry of such complexes. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is exclusively applicable to paramagnetic species, making it an ideal tool for studying most this compound complexes, which are expected to have a high-spin d⁸ configuration (S=1) in an octahedral or tetrahedral geometry. nih.gov

The EPR spectrum of a high-spin Ni(II) complex is typically recorded at low temperatures (e.g., liquid helium temperature) to overcome rapid spin-lattice relaxation. The spectrum is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and the zero-field splitting (ZFS). nih.gov The key parameters obtained from the analysis of the EPR spectrum are:

g-tensor: This tensor describes the interaction of the electron spin with the external magnetic field. Its anisotropy provides information about the symmetry of the metal's coordination environment.

Zero-Field Splitting (D and E): The ZFS parameters describe the splitting of the spin sublevels (Mₛ = -1, 0, +1 for an S=1 system) in the absence of an external magnetic field. The axial ZFS parameter (D) and the rhombic ZFS parameter (E) are highly sensitive to distortions from perfect octahedral or tetrahedral symmetry. nih.govias.ac.in

EPR studies can therefore provide a detailed picture of the electronic ground state and the geometric structure of paramagnetic nickel(II) complexes. osti.gov

Table 3: Representative Spin Hamiltonian Parameters for a Paramagnetic Octahedral Ni(II) Complex

| Parameter | Description | Typical Value |

| g_iso | Isotropic g-factor | 2.1 - 2.4 |

| D | Axial Zero-Field Splitting | 0.1 - 5 cm⁻¹ |

| E | Rhombic Zero-Field Splitting | 0 - D/3 |

| Note: Values are representative and can vary significantly depending on the specific ligand environment and geometry. nih.govosti.gov |

g-Value Anisotropy and Hyperfine Coupling Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as high-spin nickel(II) complexes which possess unpaired electrons. The technique provides detailed information about the electronic ground state and the distribution of unpaired electron spin density within the molecule.

g-Value Anisotropy: The g-value is a dimensionless factor that characterizes the magnetic moment of an unpaired electron. In a complex, the interaction of the electron's spin with its orbital angular momentum causes the g-value to deviate from that of a free electron (gₑ ≈ 2.0023). This deviation is sensitive to the geometry of the complex and the nature of the coordinating ligands. For nickel(II) complexes in a frozen solution or solid state, the g-value is often anisotropic, meaning its value depends on the orientation of the complex with respect to the external magnetic field. This anisotropy is reported as principal values (gₓ, gᵧ, g₂) or (g∥, g⊥). The degree of anisotropy provides insight into the symmetry of the ligand field around the Ni(II) ion. For instance, a rhombic EPR spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a low-symmetry environment, whereas an axial spectrum (g∥ ≠ g⊥) suggests a tetragonal or trigonal distortion from cubic symmetry. nih.govresearchgate.net

Hyperfine Coupling: Hyperfine coupling arises from the interaction between the electron spin and the magnetic moments of nearby nuclear spins (e.g., ¹⁴N from the azanide ligand or ³¹P from phosphine (B1218219) co-ligands). nih.govtamu.edu This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, known as the hyperfine coupling constant (A), is a measure of the unpaired electron's density at that nucleus. Analysis of the hyperfine coupling to the nitrogen of the azanide ligand can confirm the direct coordination of the amido group to the nickel center and provide information about the covalency of the Ni-N bond. nih.gov

Table 1: Illustrative EPR Parameters for a Hypothetical High-Spin Nickel(II) Complex

| Parameter | Value | Information Deduced |

|---|---|---|

| g-Values (gₓ, gᵧ, g₂) | 2.15, 2.06, 2.02 | Rhombic symmetry, indicating a distorted coordination geometry around the Ni(II) center. |

| Hyperfine Coupling (A(¹⁴N)) | 25 MHz | Significant unpaired electron spin density on the azanide nitrogen nucleus, confirming Ni-N bond covalency. |

Determination of Spin State and Electronic Configuration

The nickel(II) ion has a d⁸ electronic configuration. youtube.com Depending on the coordination number and the ligand field strength, d⁸ complexes can exist in one of two common spin states: a high-spin state (S=1, paramagnetic) with two unpaired electrons, or a low-spin state (S=0, diamagnetic) with all electrons paired. doubtnut.com

High-Spin (S=1): This state is typically found in octahedral and tetrahedral geometries, where the ligand field splitting energy (Δₒ or Δₜ) is smaller than the electron spin-pairing energy. The electronic configuration is t₂g⁶ eg² in an octahedral field. researchgate.net These complexes are paramagnetic and can be studied by EPR spectroscopy.

Low-Spin (S=0): This state is characteristic of square planar complexes, where the ligand field splitting is large, favoring electron pairing. The electronic configuration is typically e_g⁴ a₁g² b₂g². researchgate.net These complexes are diamagnetic.

The spin state of an this compound complex is determined experimentally using magnetic susceptibility measurements. A paramagnetic complex will exhibit a positive magnetic susceptibility that is temperature-dependent, whereas a diamagnetic complex will have a small, negative, temperature-independent susceptibility. Spectroscopic techniques like UV-Vis can also provide clues; for instance, the number and energy of d-d transitions are different for high-spin and low-spin configurations. researchgate.netchemistryjournals.net

Elemental Analysis and Mass Spectrometry

These techniques are essential for confirming the elemental composition and molecular weight of newly synthesized complexes, thereby verifying their chemical formula.

Combustion Analysis (CHN) for Stoichiometric Determination

Combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. A weighed sample of the complex is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are collected and quantified. The experimental percentages are then compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the stoichiometry of the complex. nih.govresearchgate.net

Table 2: Sample Combustion Analysis Data for a Hypothetical Complex [Ni(NH₂)(I)(L)ₓ]

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 45.50 | 45.62 | +0.12 |

| Hydrogen (H) | 5.15 | 5.09 | -0.06 |

| Nitrogen (N) | 8.80 | 8.75 | -0.05 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the ion, serving as a powerful confirmation of the molecular formula. Soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the intact molecular ion of the coordination complex with minimal fragmentation. The use of iodide as a reagent in chemical ionization mass spectrometry is also a known technique, which can be advantageous in the analysis of these complexes. nih.gov The observed isotopic distribution pattern, particularly for nickel, further helps to confirm the identity of the compound.

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA thermogram plots the percentage of mass loss versus temperature. This analysis is invaluable for studying the thermal stability of this compound complexes. The thermogram can reveal:

The temperatures at which coordinated or lattice solvent molecules are lost.

The decomposition temperature range of the ligands.

The nature of the final residue, which is often a stable metal oxide (e.g., NiO) when heated in an oxygen atmosphere. mdpi.com

The decomposition often occurs in distinct steps, with each step corresponding to the loss of a specific fragment of the complex. redalyc.orgstackexchange.com The percentage of mass lost at each step can be compared to the calculated theoretical loss to identify the departing species. ijmra.us

Table 3: Representative TGA Data for a Hypothetical this compound Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 100 - 180 | 5.5 | Loss of lattice/coordinated solvent molecules |

| 250 - 400 | 45.0 | Decomposition and loss of organic co-ligands |

| > 400 | - | Formation of final stable residue (e.g., Nickel Oxide) |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique utilized to investigate the thermal properties of materials, including the detection of phase transitions. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information on the enthalpy changes associated with transitions. In the context of this compound, specifically hexaamminenickel(II) iodide ([Ni(NH₃)₆]I₂), DSC is instrumental in characterizing its low-temperature structural phase transitions.

Research Findings on the Phase Transition of Hexaamminenickel(II) Iodide

Early investigations into the low-temperature properties of hexaamminenickel(II) iodide have identified the existence of a structural phase transition. Studies employing techniques such as thermally-detected electron paramagnetic resonance (EPR) have established a phase transition temperature of approximately 20 K for this complex. This transition is a characteristic feature of many hexaammine metal halide compounds, which often exhibit changes in crystal structure and molecular dynamics at cryogenic temperatures.

While the occurrence of this phase transition is well-documented, detailed thermodynamic data derived from DSC measurements for hexaamminenickel(II) iodide are not extensively available in the public domain. DSC analysis would be expected to show an endothermic peak upon heating through the transition temperature, corresponding to the energy absorbed by the system to induce the structural change. The integral of this peak would yield the enthalpy of the transition (ΔH), and from this, the entropy of the transition (ΔS) could be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.

Based on studies of analogous hexaammine metal halide complexes, the phase transition in hexaamminenickel(II) iodide is anticipated to be of the first order. Such transitions are typically characterized by a sharp, well-defined peak in the DSC thermogram, indicating a discontinuous change in enthalpy.

The table below summarizes the known phase transition data for hexaamminenickel(II) iodide. It is important to note the absence of specific enthalpy and entropy values from direct DSC measurements in the available literature, highlighting an area for further research.

| Compound | Transition Temperature (Tc) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) | Analytical Method |

|---|---|---|---|---|

| Hexaamminenickel(II) Iodide | ~20 K | Data not available | Data not available | Thermally-Detected EPR |

Reactivity and Mechanistic Studies of Azanide;nickel 2+ ;iodide Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental process in the coordination chemistry of transition metals, influencing the stability and reactivity of catalytic species. libretexts.org In the context of nickel(II) amido iodide complexes, both the amido and iodide ligands, as well as any ancillary ligands, can potentially be substituted.

The lability of ligands in nickel(II) complexes can vary significantly. For instance, in square planar d⁸ complexes, such as those often formed by Ni(II), ligand substitution can proceed through associative or interchange mechanisms. libretexts.org The rate of these exchanges is influenced by factors such as the nature of the entering and leaving groups, the steric and electronic properties of the ancillary ligands, and the solvent.

In related systems, the displacement of halide ligands is a key step. For example, in nickel-catalyzed cross-coupling reactions, an initial nickel-halide complex may undergo substitution by a nucleophile. The relative bond strengths and the concentration of the incoming ligand will dictate the position of the equilibrium. docbrown.info

Redox Chemistry of Azanide (B107984);Nickel(2+);Iodide Systems

The ability of nickel to access multiple oxidation states (commonly 0, +1, +2, and +3) is central to its catalytic activity. osti.govnih.gov The presence of both a soft ligand (iodide) and a harder, π-donating ligand (amido) influences the stability of these various oxidation states.

Electrochemical Studies (e.g., Cyclic Voltammetry)